N-(1,3-Benzothiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELFPSLJIQWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339284 | |
| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13068-60-5 | |
| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ruthenium-Catalyzed Intramolecular Oxidative Coupling
The RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas represents a high-yield route for synthesizing 2-aminobenzothiazoles. Electron-rich substrates exhibit superior reactivity, achieving yields up to 91% under mild conditions (Scheme 1). Key parameters include:
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Catalyst loading : 5 mol% RuCl₃
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Oxidant : Air or O₂ at atmospheric pressure
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Solvent : Ethanol or water under reflux
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Reaction time : 6–12 hours
This method avoids hazardous reagents and enables scalability to gram quantities without significant yield reduction.
Palladium-Mediated Cross-Coupling Reactions
Palladium catalysts facilitate the synthesis of 6-substituted 2-aminobenzothiazoles via Suzuki-Miyaura cross-coupling. For example, Pd(OAc)₂ catalyzes the reaction between 6-bromo-2-aminobenzothiazole and arylboronic acids, yielding 72–85% of products (Scheme 2). Critical conditions involve:
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Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Base : K₂CO₃ in dimethylformamide (DMF)
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Temperature : 90°C for 8 hours
Regioselectivity is maintained even with sterically hindered boronic acids, enabling access to para-substituted derivatives.
Solvent-Free and Green Synthesis Approaches
Ammonium Thiocyanate Cyclization
Cyclization of N-arylthioureas with ammonium thiocyanate (NH₄SCN) under solvent-free conditions produces 2-aminobenzothiazoles in 65–78% yield (Scheme 3). The protocol features:
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Reagent stoichiometry : 1:1.2 (thiourea:NH₄SCN)
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Temperature : 120°C
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Reaction time : 3 hours
Microwave (MW) irradiation reduces reaction times to 8–10 minutes while improving yields to 76–80% .
Bromine-Mediated Oxidative Cyclization
Bromine (Br₂) in acetic acid efficiently converts N-arylthioureas to 2-aminobenzothiazoles via oxidative cyclization (Scheme 4). Optimized conditions include:
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Br₂ concentration : 1.2 equivalents
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Solvent : Glacial acetic acid
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Temperature : 60°C
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Yield : 70–82%
This method is particularly effective for substrates with electron-withdrawing groups, minimizing side reactions.
Multistep Functionalization Strategies
Vilsmeier-Haack Formylation
2-Aminobenzothiazoles undergo formylation at the 6-position using the Vilsmeier-Haack reagent (POCl₃/DMF), enabling subsequent derivatization (Scheme 5). Key steps:
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Formylation : 6-Amino derivative treated with POCl₃/DMF at 0°C → 6-formyl intermediate (85% yield)
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Condensation : Reaction with arylhydrazines → hydrazones (90% yield)
This sequence provides access to Schiff base derivatives for antimicrobial screening.
N-Protection/Deprotection Sequences
Fmoc-protected 4-aminobenzylamine serves as a versatile intermediate for synthesizing 6-aminomethyl-2-aminobenzothiazoles (Scheme 6):
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Fmoc protection : 4-Aminobenzylamine → N-Fmoc derivative (95% yield)
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Cyclization : NH₄SCN/HBr → benzothiazole core (54% yield)
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Deprotection : Piperidine/DMF → free amine (89% yield)
This approach mitigates solubility issues during purification.
Structural Characterization and Analytical Data
Spectroscopic Identification
NMR Spectroscopy :
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¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.2–8.0 ppm; sulfonamide NH as a broad singlet at δ ~13.3 ppm.
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¹³C NMR : Benzothiazole C2 at δ 167.2 ppm; sulfonamide S=O at δ 128.5 ppm.
Mass Spectrometry :
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar benzothiazole-sulfonamide architecture (Figure 1):
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Bond lengths : S–N = 1.629 Å; C–S = 1.742 Å
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Dihedral angle : 12.3° between benzothiazole and sulfonamide planes
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| RuCl₃ oxidative coupling | RuCl₃ | 85–91 | 6–12 h | High |
| Pd cross-coupling | Pd(OAc)₂/dppf | 72–85 | 8 h | Moderate |
| NH₄SCN cyclization | NH₄SCN/Br₂ | 65–82 | 3 h | High |
| MW-assisted synthesis | NH₄SCN (MW) | 76–80 | 8–10 min | Limited |
Key observations :
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RuCl₃ catalysis offers the best balance of yield and scalability.
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MW irradiation drastically reduces reaction times but requires specialized equipment.
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Palladium methods enable precise functionalization but incur higher costs.
Challenges and Optimization Strategies
Solubility Limitations
Hydrophobic benzothiazole-sulfonamides often precipitate during synthesis, reducing yields. Mitigation approaches include:
Regioselectivity in Substitution
Competing C5 vs. C6 substitution in benzothiazole derivatives is addressed by:
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Directed ortho-metalation : Using (-)-sparteine as a chiral ligand ensures C6 selectivity in lithiation.
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Electronic effects : Electron-withdrawing groups at C6 direct electrophiles to C5.
Industrial-Scale Production Considerations
While most reported methods remain at the laboratory scale, continuous flow reactors show promise for large-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
1. Antidiabetic Activity
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide has been identified as a promising candidate for the treatment of diabetes. It acts as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucocorticoid metabolism. Inhibition of this enzyme can lead to reduced plasma glucose levels, making it a potential therapeutic agent for non-insulin-dependent diabetes mellitus (NIDDM) .
2. Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, Escherichia coli, and Candida albicans . The mechanism of action typically involves competitive inhibition of dihydropteroate synthetase (DHPS), essential for folate synthesis in bacteria .
3. Anticancer Potential
Benzothiazole derivatives are known for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various biochemical pathways, including modulation of gene expression related to cell cycle regulation and apoptosis .
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties can be exploited in the synthesis of conductive polymers and optical materials, which are essential in the electronics industry .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in creating new chemical entities .
Summary Table of Applications
| Field | Application | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Antidiabetic Agent | Inhibits 11beta-HSD1; lowers plasma glucose levels |
| Antimicrobial Agent | Active against bacteria and fungi; inhibits DHPS | |
| Anticancer Potential | Induces apoptosis; modulates gene expression | |
| Material Science | Development of Conductive Polymers | Utilized in advanced material synthesis |
| Organic Synthesis | Building Block for Complex Molecules | Undergoes oxidation, reduction, and substitution reactions |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by Bhusari et al. examined the antimicrobial activity of various derivatives of this compound. The results indicated significant antibacterial effects against Bacillus subtilis and E. coli, as well as antifungal activity against C. albicans. These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
Case Study 2: Antidiabetic Effects
Research published on the antidiabetic effects of benzothiazole derivatives demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic rat models. This suggests that further development could lead to novel treatments for diabetes .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-2-benzothiazolyl-, involves its interaction with specific molecular targets and pathways:
ABCA1 Upregulation: The compound increases the expression of ATP binding cassette transporter A1 (ABCA1), which mediates cellular cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I).
Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Derivatives of N-(1,3-benzothiazol-2-yl)benzenesulfonamide, such as 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide, demonstrated significant activity against B. subtilis, E. coli, C. albicans, and M. tuberculosis H37Rv .
- Indole-Based Sulfonamides: Compounds like 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) showed superior antimicrobial efficacy, attributed to chloro substituents enhancing electron-withdrawing effects and membrane penetration .
- Benzothiazole-Acylamide Hybrids : Derivatives such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exhibited comparable antimicrobial activity, suggesting that replacing sulfonamide with acylamide groups retains efficacy while altering pharmacokinetics .
Antidiabetic Activity
- 6-Substituted Derivatives: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed potent in vivo antidiabetic effects in non-insulin-dependent diabetes mellitus (NIDDM) rat models. Substituents at the 6-position of the benzothiazole ring (e.g., methyl or methoxy groups) enhanced hypoglycemic activity .
- Quinazolinone-Sulfonamide Hybrids: Compounds like 4-(4-oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound B) were prioritized for nootropic activity (Pa < 0.5) over antidiabetic effects, highlighting how heterocyclic appendages redirect biological focus .
Anti-Inflammatory and Analgesic Activity
- Quinazolinone Derivatives: Compounds such as Compound D (N-(4,6-dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)-benzenesulfonamide) showed anti-inflammatory effects comparable to diclofenac, suggesting that bulky substituents (e.g., pyrimidinyl groups) improve COX-2 inhibition .
Structural and Physicochemical Properties
Substituent Effects
- Halogenation: Halogenated derivatives like N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide (m.p. 172–174°C) exhibited higher melting points than non-halogenated analogs, indicating improved crystallinity and stability .
- Amino vs. Acetamido Groups: 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed superior antimicrobial activity over acetamido-substituted analogs, likely due to enhanced hydrogen bonding with microbial targets .
Pharmacological and Toxicity Profiles
- QSAR Modeling : Benzenesulfonamide derivatives with thiadiazole moieties (e.g., (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-hydrazineyl-benzenesulfonamide ) showed strong correlation between predicted and observed TrkA inhibitory activity (KPLS model R² > 0.85), emphasizing the role of electronegative substituents in target binding .
- Cytotoxicity : The SRB assay revealed that simpler benzothiazole-sulfonamides (e.g., unsubstituted derivatives) exhibit lower cytotoxicity (IC₅₀ > 100 µM) compared to piperidinyl-cyclohexyl analogs (IC₅₀ ~ 10–20 µM), suggesting increased complexity may enhance off-target effects .
Biological Activity
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a derivative of benzothiazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a benzenesulfonamide group. This structure is pivotal for its biological interactions and therapeutic potential.
The primary mechanism of action for this compound involves the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids, influencing various physiological processes including glucose metabolism and immune response modulation.
Target Enzymes
- 11beta-HSD1 : Inhibition leads to altered glucocorticoid metabolism, which can lower plasma glucose levels in diabetic models.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : It has shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .
- Anticancer Activity : Research indicates that benzothiazole derivatives possess anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
- Anti-inflammatory Effects : Compounds derived from benzothiazole have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In particular, some derivatives showed selective COX-2 inhibition with promising anti-inflammatory profiles comparable to established drugs like ibuprofen .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In animal models, it has been shown to effectively lower blood glucose levels without significant toxicity .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes and characterization methods for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its derivatives?
Answer:
The synthesis typically involves coupling benzenesulfonyl chloride with a 2-aminobenzothiazole derivative under anhydrous conditions. For example, in the preparation of N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide , 7-chloro-1,3-benzothiazol-2-amine reacts with benzenesulfonyl chloride in pyridine at 0°C, yielding the product after purification (69% yield) . Characterization relies on:
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.0 ppm) and sulfonamide NH (δ ~13.3 ppm as a broad singlet) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 324.9865 for the chloro derivative) .
Basic: What pharmacological applications have been explored for benzothiazolylbenzenesulfonamide derivatives?
Answer:
These compounds are investigated as:
- Antidiabetic agents : Derivatives like N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides showed efficacy in non-insulin-dependent diabetes mellitus (NIDDM) rat models, with activity dependent on substituent position and electronic properties .
- Enzyme inhibitors : ML355 (a derivative) acts as a selective 12-lipoxygenase (12-LOX) inhibitor, demonstrating IC₅₀ values in low micromolar ranges in platelet assays .
Advanced: How can structure-activity relationship (SAR) studies optimize benzothiazolylbenzenesulfonamide derivatives for enzyme inhibition?
Answer:
SAR studies focus on:
- Substituent positioning : Chlorine at the benzothiazole 6-position enhances antidiabetic activity, while bulky groups (e.g., tert-butyl) may reduce solubility .
- Hydrophobic interactions : Introducing methoxy or hydroxy groups in the benzenesulfonamide moiety (e.g., in ML355) improves binding to hydrophobic enzyme pockets .
- Assay design : Use in vitro enzyme inhibition assays (e.g., 12-LOX activity in platelet lysates) and in silico docking to validate binding modes .
Advanced: What experimental challenges arise in handling benzothiazolylbenzenesulfonamides with poor solubility?
Answer:
Low solubility is common due to aromatic stacking and hydrophobic substituents. Mitigation strategies include:
- Solvent selection : Use polar aprotic solvents (DMSO, pyridine) for reactions and DMSO-d₆ for NMR analysis .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or ethylene glycol chains) while monitoring activity trade-offs .
- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability in pharmacological studies .
Advanced: How should researchers address contradictions in biological activity data across substituted derivatives?
Answer:
Contradictions often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) may enhance target binding but reduce metabolic stability. Compare in vitro vs. in vivo results to isolate pharmacokinetic factors .
- Off-target interactions : Screen derivatives against related enzymes (e.g., other LOX isoforms) to assess selectivity .
- Dose-response variability : Use standardized animal models (e.g., NIDDM rats) and replicate studies with larger cohorts to confirm efficacy trends .
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in benzothiazolylbenzenesulfonamides?
Answer:
- X-ray crystallography : Employ the SHELX suite (e.g., SHELXL for refinement) to solve crystal structures. Challenges include obtaining high-quality crystals due to flexibility; slow evaporation from DMSO/EtOH mixtures is effective .
- Density functional theory (DFT) : Validate experimental bond lengths and angles, particularly for sulfonamide S-N and benzothiazole C-S motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
